molecular formula C7H17ClN2O2S B11881428 (R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride

(R)-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride

Cat. No.: B11881428
M. Wt: 228.74 g/mol
InChI Key: QIQSUQJZMACKPG-OGFXRTJISA-N
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Description

®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Propane-1-sulfonamide Group: This step involves the reaction of the pyrrolidine derivative with a sulfonamide reagent under specific conditions, such as the presence of a base and a suitable solvent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the sulfonamide moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: As a sulfonamide, it may inhibit certain enzymes, making it useful in biochemical studies.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Possible applications in the development of new therapeutic agents, particularly in the treatment of bacterial infections or other diseases.

Industry

    Chemical Manufacturing: Use in the synthesis of other complex molecules or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of ®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyrrolidin-3-yl)propane-1-sulfonamide: Lacks the ®-configuration.

    N-(pyrrolidin-3-yl)butane-1-sulfonamide: Differs in the length of the carbon chain.

    N-(pyrrolidin-3-yl)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.

Uniqueness

®-N-(pyrrolidin-3-yl)propane-1-sulfonamide hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.74 g/mol

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-5-12(10,11)9-7-3-4-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1

InChI Key

QIQSUQJZMACKPG-OGFXRTJISA-N

Isomeric SMILES

CCCS(=O)(=O)N[C@@H]1CCNC1.Cl

Canonical SMILES

CCCS(=O)(=O)NC1CCNC1.Cl

Origin of Product

United States

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